molecular formula C9H18O5 B15178362 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol CAS No. 93982-41-3

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol

Cat. No.: B15178362
CAS No.: 93982-41-3
M. Wt: 206.24 g/mol
InChI Key: WZNPFTFNSFSTNM-UHFFFAOYSA-N
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Description

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C9H18O5 It is characterized by the presence of an allyloxy group, hydroxy groups, and a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol typically involves the reaction of allyl alcohol with glycidol. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to catalyze the reaction. The reaction can be represented as follows:

Allyl alcohol+GlycidolBaseThis compound\text{Allyl alcohol} + \text{Glycidol} \xrightarrow{\text{Base}} \text{this compound} Allyl alcohol+GlycidolBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The allyloxy group can be reduced to form saturated alcohols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals due to its solubility and reactivity.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Allyloxy)propane-1,2-diol
  • 3-(3-(Methoxy)hydroxypropoxy)propane-1,2-diol
  • 3-(3-(Butyloxy)hydroxypropoxy)propane-1,2-diol

Uniqueness

3-(3-(Allyloxy)hydroxypropoxy)propane-1,2-diol is unique due to the presence of both allyloxy and hydroxy groups, which confer distinct reactivity and solubility properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

93982-41-3

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-hydroxy-3-prop-2-enoxypropoxy)propane-1,2-diol

InChI

InChI=1S/C9H18O5/c1-2-4-14-9(12)3-5-13-7-8(11)6-10/h2,8-12H,1,3-7H2

InChI Key

WZNPFTFNSFSTNM-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(CCOCC(CO)O)O

Origin of Product

United States

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